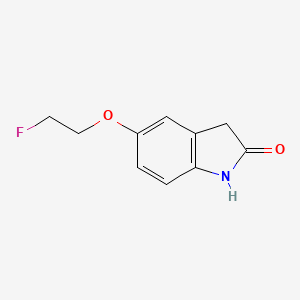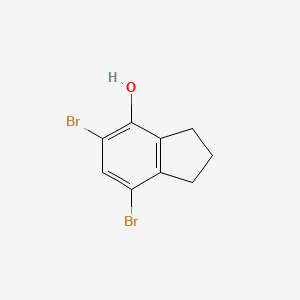
3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a pyridine derivative, a nitration reaction can introduce a nitro group at a specific position.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can be substituted with a pyrrolidine ring through nucleophilic substitution.
Iodination: Introduction of an iodine atom can be achieved using iodine or iodinating agents.
Benzyloxy Protection: The final step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while coupling reactions may produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of advanced materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyloxy-6-iodo-2-(morpholin-1-yl)-pyridine
- 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine
- 3-Benzyloxy-6-iodo-2-(azepan-1-yl)-pyridine
Uniqueness
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxy group and the iodine atom can influence its electronic properties and interactions with other molecules.
Eigenschaften
Molekularformel |
C16H17IN2O |
|---|---|
Molekulargewicht |
380.22 g/mol |
IUPAC-Name |
6-iodo-3-phenylmethoxy-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H17IN2O/c17-15-9-8-14(16(18-15)19-10-4-5-11-19)20-12-13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |
InChI-Schlüssel |
GUMYOHHCQKILJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)

![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)





